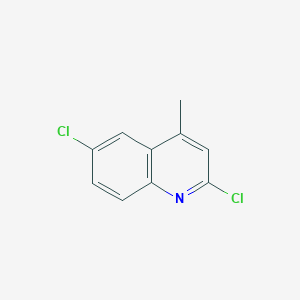
2,6-Dichloro-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-methylquinoline is a chemical compound with the formula C₁₀H₇Cl₂N . It is an irritant and appears as a white to orange to tan crystal or powder .
Synthesis Analysis
The synthesis of this compound can be achieved from 4’-Chloro-2’-methylacetoacetanilide . Another study discusses the synthesis of a structurally similar compound, 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ), and its isomer 4-chloro-8-methylquinoline-2(1H)-one (4C8MQ) .Molecular Structure Analysis
The molecular formula of this compound is C₁₀H₇Cl₂N . The average mass is 212.075 Da and the monoisotopic mass is 210.995560 Da .Chemical Reactions Analysis
A study shows that this compound showed spontaneous degradation when varying incubation time and pH of electrolyte solutions . Another study shows that this compound can react with permethrin, a common pesticide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm³, boiling point of 291.4±35.0 °C at 760 mmHg, and a flash point of 157.7±11.5 °C .Wissenschaftliche Forschungsanwendungen
Chloroquine and Derivatives Research
Chloroquine (CQ) is primarily recognized for its antimalarial properties but has found broader applications in managing various diseases due to its biochemical properties. Research has focused on repurposing CQ and developing novel compounds based on its chemical scaffold. Studies suggest that exploring the distinct effects of CQ enantiomers and other antimalarials could unlock additional therapeutic benefits. Efforts in cancer therapy involve linking antimalarials' mode of action with cancer cell proliferation pathways to develop synergistic treatments in chemotherapy (Njaria et al., 2015).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline compounds, including derivatives, are investigated for their therapeutic potentials across various domains, notably in cancer and CNS disorders. They exhibit potential as novel drugs for infectious diseases such as malaria, tuberculosis, HIV, leishmaniasis, and more. The review of patents between 2010 and 2015 highlights the synthesis of these derivatives for diverse therapeutic activities, indicating their promise in drug discovery (Singh & Shah, 2017).
Antioxidant Activity Analysis
The study of antioxidants, including their detection mechanisms and applicability, is crucial across various fields. Analytical methods like ORAC, HORAC, TRAP, and TOSC tests are employed to determine antioxidant activity. These assays, based on hydrogen atom transfer or electron transfer, have been successfully applied in analyzing the antioxidant capacity of complex samples. The integration of chemical and electrochemical methods could offer insights into the mechanisms and kinetics involving antioxidants (Munteanu & Apetrei, 2021).
Phenolic Antioxidants: Environmental and Toxicity Aspects
Synthetic phenolic antioxidants (SPAs) are extensively used in industrial and commercial products for their efficacy in preventing oxidative reactions. Recent studies have focused on SPAs' environmental occurrence, human exposure, and associated toxicities. Toxicity concerns include hepatic toxicity, endocrine disruption, and potential carcinogenic effects. Future research should aim at understanding the environmental behaviors of novel SPAs, co-exposure toxicity effects, and developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Redox Mediators in Organic Pollutant Treatment
The enzymatic remediation of organic pollutants, often challenging due to their recalcitrant nature, can be enhanced by redox mediators. These mediators improve the efficiency and range of substrate degradation by enzymes like laccases and peroxidases. The exploration of redox mediators in wastewater treatment highlights the potential for an effective approach to degrade a wide spectrum of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, such as chloroquine, primarily target heme polymerase in malarial trophozoites
Mode of Action
Chloroquine, a quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite
Biochemical Pathways
Quinoline derivatives have been shown to have anti-tumor activity in a variety of human tumor cells either through arresting the g1, g2/m phase of cell cycle and cyclin d kinase or by down regulation of Bcl-2 leading to altered ratio of Bax-Bcl2 that favors apoptosis
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
A study has shown that a similar compound, 2,4-dichloro-6-methylquinoline, has cytotoxic and apoptotic activity on human oral squamous carcinoma (kb) cell line
Action Environment
Environmental factors such as temperature and humidity can influence the exhalation rate of radon, a radioactive gas produced by the natural decay of uranium Given that 2,6-Dichloro-4-methylquinoline is a chemical compound, it’s plausible that environmental factors could also influence its action, efficacy, and stability
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some quinoline derivatives have been shown to have cytotoxic and apoptotic activity on human oral carcinoma cells
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline and its derivatives are known to be metabolized in the liver, involving various enzymes and cofactors
Eigenschaften
IUPAC Name |
2,6-dichloro-4-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZUDUAJLJNTLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354792 |
Source


|
| Record name | 2,6-dichloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90723-71-0 |
Source


|
| Record name | 2,6-dichloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


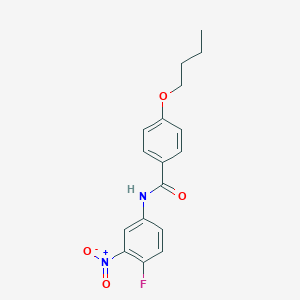

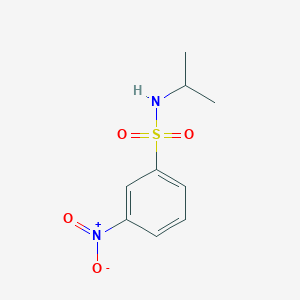
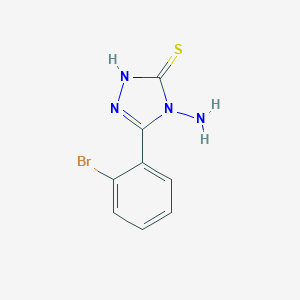
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)
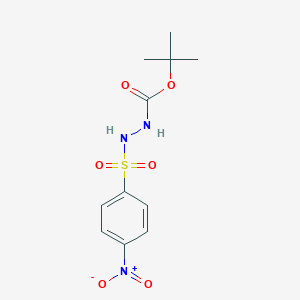
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)
![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
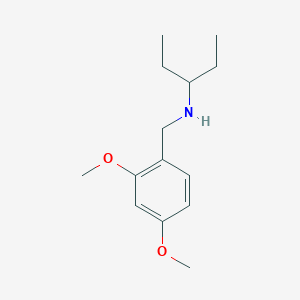
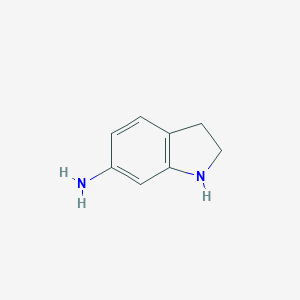
![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
